1,8-Diiodoperfluorooctane

Description

Historical Context of Halogenated Hydrocarbons in Chemical Research

Halogenated hydrocarbons, organic compounds containing one or more halogen atoms, have a long and storied history in chemical research. Their unique properties have led to a wide range of applications, from refrigerants and solvents to key intermediates in organic synthesis. wikipedia.org Perfluorinated compounds (PFCs), where all hydrogen atoms on a carbon chain are replaced by fluorine, are a notable subclass. wikipedia.org The introduction of fluorine atoms imparts properties such as high thermal stability, chemical inertness, and hydrophobicity. ontosight.ai The use of perfluoroalkyl iodides as precursors for a variety of fluorinated materials has been a significant area of investigation. rsc.org

Evolution of Halogen Bonding (XB) Theory and its Significance in Supramolecular Chemistry

Supramolecular chemistry is fundamentally the "chemistry of the intermolecular bond," relying on non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking to create complex and functional molecular systems. supramolecularevans.comfiveable.me Initially observed in the 19th century, the consistent formation of complexes between halogens and electron-donating molecules laid the groundwork for the modern understanding of halogen bonding (XB). It is a noncovalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region in another molecule. wikipedia.org This interaction has become a cornerstone of crystal engineering, materials science, and drug design due to its strength, directionality, and tunability. wikipedia.orgquora.com

The σ-hole Concept and Anisotropic Charge Distribution

A breakthrough in understanding halogen bonding came with the development of the "σ-hole" concept. d-nb.inforesearchgate.net Computational studies in the early 1990s, notably by Politzer and Murray, revealed an anisotropic distribution of electron density around a covalently bonded halogen atom. acs.org This anisotropy results in a region of lower electron density, and consequently a positive electrostatic potential, on the halogen atom opposite to the covalent bond. d-nb.infocam.ac.uk This electropositive region is termed the σ-hole. cam.ac.uk The formation of the σ-hole is due to the electron-withdrawing effect of the atom or group attached to the halogen, which depletes electron density along the bond axis. nih.gov The strength of the halogen bond is directly related to the magnitude of this positive potential. nih.gov

Distinction from Hydrogen Bonding and Other Non-covalent Interactions

Halogen bonding shares similarities with the more familiar hydrogen bonding; both are directional, non-covalent interactions involving an electron-deficient site and an electron-rich one. chemistryviews.orgrsc.org However, there are key differences. Halogen bonds can be significantly stronger and more directional than hydrogen bonds. wikipedia.orgcam.ac.uk The strength of halogen bonds follows the trend I > Br > Cl > F, which is related to the polarizability of the halogen atom and its ability to form a more positive σ-hole. wikipedia.orgquora.com Unlike hydrogen atoms, which primarily act as Lewis acids in hydrogen bonds, halogen atoms can also act as Lewis bases through the negative electrostatic potential in the belt perpendicular to the covalent bond. rsc.org Halogen bonds are also generally less hydrophilic than hydrogen bonds, a useful property in medicinal chemistry. quora.com

Overview of Perfluoroalkyl Iodides as Halogen Bond Donors

Perfluoroalkyl iodides are particularly effective halogen bond donors. wiley.comscispace.com The strong electron-withdrawing nature of the perfluorinated alkyl chain significantly enhances the positive potential of the σ-hole on the iodine atom. nih.govwiley.com This makes them potent electrophiles in halogen bonding interactions. rsc.org The propensity for iodine to form the strongest halogen bonds among the halogens, combined with the activating effect of the perfluoroalkyl group, makes these compounds ideal for studying and utilizing halogen bonding in the construction of supramolecular assemblies. wiley.comscispace.com Their applications are found in the synthesis of a wide array of fluorochemicals and polymers. ontosight.airsc.org

Significance of 1,8-Diiodoperfluorooctane as a Model Compound in Halogen Bonding Studies

This compound (C8F16I2) has emerged as a quintessential model compound in the study of halogen bonding. Its symmetrical, bifunctional nature, with two potent halogen bond donor sites at either end of a rigid perfluorinated backbone, allows for the systematic construction of well-defined supramolecular architectures, such as one-dimensional chains. sci-hub.st The extended perfluorocarbon chain provides conformational stability, while the terminal iodine atoms offer optimal halogen bonding capabilities.

X-ray diffraction studies of co-crystals formed between this compound and various halogen bond acceptors have provided invaluable insights into the geometry and strength of these interactions. sci-hub.sttandfonline.com For example, in co-crystals with 4,4'-dipyridyl, infinite one-dimensional chains are formed, held together solely by N···I halogen bonds. sci-hub.st These studies have demonstrated the high directionality of the C-I···N interaction. sci-hub.st Furthermore, research on its self-assembly with azahelicene derivatives has revealed site-selective halogen bonding, showcasing the potential for creating complex, multicomponent structures. tandfonline.com The compound's ability to form stable co-crystals has made it a benchmark for comparing the halogen bonding strength of different donors and for designing novel functional materials. tandfonline.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8F16I2 | nih.gov |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane | nih.gov |

| Molar Mass | 653.87 g/mol | nih.gov |

| Appearance | Colorless liquid | fluoromart.com |

Research Findings on this compound in Halogen Bonding

| Study | Key Finding | Reference |

| Self-assembly with 4,4'-dipyridyl | Formation of infinite 1D chains via N···I halogen bonds. | sci-hub.st |

| Co-crystallization with azahelicene | Demonstrated site-selective halogen bonding. | tandfonline.com |

| Assembly with inorganic halides | Acts as a bidentate XB donor to connect halide units in a honeycomb-like layered structure. | acs.org |

| Reaction with sodium salt of 2,6-dimethyl-4-tert-butyl-benzenethiol | Synthesis of 1,8-bis(arylthio)perfluorooctane. | fluorine1.ru |

| Halogen bonding-based anion coordination | Drives the self-assembly into comb-like copolymer supramolecular anions in the presence of iodide. | tandfonline.com |

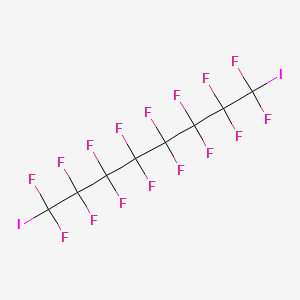

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQTCUHAMDAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335975 | |

| Record name | 1,8-Diiodoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-70-6 | |

| Record name | 1,8-Diiodoperfluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diiodoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diiodoperfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,8 Diiodoperfluorooctane

Established Synthetic Routes to 1,8-Diiodoperfluorooctane

The synthesis of this compound has been approached through several distinct methodologies, each with its own set of advantages and considerations. These routes range from telomerization reactions to its formation as a valuable by-product in industrial processes.

Synthesis via Reaction of Sodium Salt of 2,6-Dimethyl-4-tert-butyl-benzenethiol with Perfluoroalkyl Iodides

Perfluoroalkylation of Thiols: Initiator-Free Methods

Initiator-free methods for the perfluoroalkylation of thiols represent a greener and more efficient approach to forming carbon-sulfur bonds with fluorinated compounds. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal or photochemical activation. While direct application to the synthesis of this compound from a dithiol precursor is not extensively documented, the principles of these methods suggest a potential pathway. Such a reaction would involve the reaction of a perfluorinated precursor with a dithiol, avoiding the use of radical initiators that can sometimes lead to unwanted side reactions.

Radical Addition Reactions for Perfluoroalkyl Iodides

Radical addition reactions are a cornerstone in the synthesis of fluorinated compounds. The carbon-iodine bonds in perfluoroalkyl iodides are relatively weak and can be homolytically cleaved by heat or light to generate perfluoroalkyl radicals. These highly reactive species can then add across unsaturated bonds, such as those in alkenes or alkynes.

A primary and well-established method for the synthesis of α,ω-diiodoperfluoroalkanes, including this compound, is the radical telomerization of tetrafluoroethylene (B6358150) (TFE) with a diiodine-containing telogen, such as 1,2-diiodotetrafluoroethane (B1220659) or diiodomethane. This process involves the initiation of a radical chain reaction where the perfluoroalkyl radical adds to multiple TFE units before the chain is terminated by iodine atom transfer. The distribution of the resulting homologous series of I(CF₂CF₂)nI can be controlled by adjusting the reaction conditions.

The general mechanism for the radical addition of a perfluoroalkyl iodide to an alkene is as follows:

Initiation: Generation of a perfluoroalkyl radical (Rf•) from the perfluoroalkyl iodide (RfI) via thermal or photochemical means.

Propagation: The perfluoroalkyl radical adds to the alkene to form a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of RfI to form the product and regenerate the perfluoroalkyl radical, continuing the chain.

Termination: Combination of two radical species to end the chain reaction.

Synthesis as a By-product in Hexafluorobutadiene Production

This compound is a known and valuable by-product in the industrial synthesis of hexafluorobutadiene (C₄F₆), a crucial etchant gas in the electronics industry. One of the commercial routes to hexafluorobutadiene involves the telomerization of tetrafluoroethylene (TFE) with iodine or an iodine-containing compound. This process yields a mixture of α,ω-diiodoperfluoroalkanes, from which 1,4-diiodoperfluorobutane is the desired precursor for hexafluorobutadiene. The higher molecular weight homologues, including 1,6-diiodoperfluorohexane (B46685) and this compound, are also formed and can be separated by distillation. The economic viability of this route is enhanced by the commercial value of these longer-chain diiodo-perfluoroalkanes.

Considerations of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound in any synthetic approach. Key parameters that are often manipulated include:

Temperature: In radical reactions, temperature influences the rate of initiation and propagation. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions.

Pressure: In gas-phase reactions involving tetrafluoroethylene, pressure is a critical factor in controlling the concentration of the monomer and thus the rate of telomerization.

Reactant Ratios: The molar ratio of the telogen (e.g., diiodomethane) to the taxogen (TFE) is a key determinant of the average chain length of the resulting telomers. A higher ratio of telogen to taxogen generally leads to shorter chain lengths.

Initiator Concentration: In initiated radical processes, the concentration of the initiator will affect the rate of the reaction and the molecular weight distribution of the products.

The following table summarizes the impact of various reaction parameters on the synthesis of α,ω-diiodoperfluoroalkanes via telomerization:

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Influences reaction rate and side reactions | Balance reaction speed with selectivity |

| Pressure | Affects monomer concentration in the gas phase | Control telomer chain length |

| Reactant Ratio | Determines the average molecular weight | Target specific chain length distribution |

| Initiator | Controls the rate of radical formation | Achieve a controlled and efficient reaction |

| Solvent | Affects solubility and reaction kinetics | Enhance reaction efficiency and product isolation |

Functionalization and Derivatization Strategies

The two terminal iodine atoms of this compound are reactive sites that allow for a wide range of chemical transformations, making it a versatile precursor for the synthesis of various fluorinated molecules and polymers.

The carbon-iodine bond in perfluoroalkyl iodides is polarized, with the carbon atom being electrophilic. This allows for nucleophilic substitution reactions with a variety of nucleophiles. Furthermore, the C-I bond can be cleaved to generate perfluoroalkyl radicals or used in the formation of organometallic reagents.

Some key functionalization and derivatization strategies include:

Nucleophilic Substitution: this compound can react with various nucleophiles, such as thiols, amines, and alcohols, to displace the iodine atoms and form new carbon-heteroatom bonds. For example, reaction with a dithiol can lead to the formation of fluorinated dithioethers.

Radical Reactions: The iodine atoms can be abstracted to generate a diradical species, which can then participate in polymerization reactions or other radical-mediated transformations.

Formation of Organometallic Reagents: this compound can be used to prepare organometallic reagents, such as Grignard reagents (I-Mg-(CF₂)₈-Mg-I) or organolithium compounds. libretexts.orglibretexts.org These reagents are powerful nucleophiles and can be used to form new carbon-carbon bonds. The preparation of Grignard reagents from alkyl or aryl halides involves the reaction with magnesium metal in an ether solvent. libretexts.org

Ullmann Coupling: This reaction, which typically involves the copper-mediated coupling of aryl or alkyl halides, can be applied to this compound to form longer-chain perfluoroalkanes or to create macrocyclic structures. wikipedia.orgorganic-chemistry.org

The following table provides examples of functionalization reactions of this compound:

| Reagent | Reaction Type | Product Type |

| H₂S / Base | Nucleophilic Substitution | Perfluorooctane-1,8-dithiol |

| RNH₂ | Nucleophilic Substitution | N,N'-dialkyl-perfluorooctane-1,8-diamine |

| Mg | Organometallic Formation | Perfluorooctane-1,8-diylbis(magnesium iodide) |

| Cu | Ullmann Coupling | Higher molecular weight perfluoroalkanes/polymers |

These derivatization strategies open up avenues for the synthesis of a wide array of functional fluorinated materials, including surfactants, lubricants, coatings, and polymers with tailored properties.

Displacement of Iodine Atoms for Covalent Surface Modification

Cross-linking Reactions

Cross-linking is a process that enhances the mechanical strength, thermal stability, and chemical resistance of polymers by forming a three-dimensional network of polymer chains. mdpi.comspecialchem.com Fluoroelastomers, in particular, are cross-linked to improve their performance in harsh environments. specialchem.comadvancedsciencenews.comviton.com Common cross-linking agents for fluoroelastomers include bisphenols, amines, and peroxides. advancedsciencenews.comviton.com The peroxide cure system, for instance, involves the generation of free radicals that abstract hydrogen or halogen atoms from the polymer chain, creating macroradicals that then combine to form cross-links. mdpi.com While various diiodo-compounds can theoretically act as cross-linking agents, the scientific literature reviewed does not provide specific examples of this compound being employed for this purpose. The cross-linking of polyethylene, for example, is a well-studied radical process, but it typically employs dialkyl peroxides to initiate the reaction. mdpi.com

Allyl Group Addition to the Polymer Backbone

The reaction of perfluoroalkyl iodides with carbon-carbon double bonds, such as those in allyl groups, is a known method for forming carbon-carbon bonds. This type of reaction, often proceeding through a radical mechanism, can be used to graft perfluoroalkyl chains onto a polymer backbone or to cross-link polymer chains. A study on modular and processable fluoropolymers demonstrated that polymers with pendant allyl groups can undergo an iodo-ene reaction with perfluorohexyl iodide. researchgate.net This reaction can be initiated by light, and in the presence of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), it can lead to gelation, indicating cross-linking. researchgate.net

While this specific example uses perfluorohexyl iodide, the reactivity of the carbon-iodine bond in this compound suggests its potential for similar transformations. The bifunctional nature of this compound could allow it to act as a cross-linking agent between two polymer chains containing allyl groups. Additionally, new fluorinated polymers have been synthesized through the polyaddition of dienes and diiodoperfluoroalkanes via a photo-irradiated radical perfluoroalkylation reaction. researchgate.net

Synthesis of Semifluorinated Long-Chain Alkanethiols

Semifluorinated long-chain alkanethiols are of interest for the formation of self-assembled monolayers with unique properties. This compound serves as a key starting material in the multi-step synthesis of these compounds. One synthetic route involves the radical addition of this compound to an unsaturated alcohol, such as undec-10-en-1-ol, initiated by azobisisobutyronitrile (AIBN). researchgate.net The resulting mono-adduct can then undergo further reactions. For instance, it can be added to N-allylphthalimide, followed by hydrodeiodination and conversion of the alcohol group to a thioacetate (B1230152). researchgate.net The final step involves the removal of protecting groups to yield the desired amino-terminated semifluorinated long-chain alkanethiol. researchgate.net

Various methods can be employed for the conversion of the terminal iodide to a thiol, including the use of potassium thioacetate followed by hydrolysis, sodium hydrosulfide, or thiourea. researchgate.netausimm.comnih.gov The thioacetate route is often preferred as it tends to yield the desired thiol with minimal formation of disulfide byproducts. researchgate.net

| Starting Material | Reagents | Intermediate/Product | Yield (%) |

| This compound, Undec-10-en-1-ol | AIBN, 1,2-dichloroethane | Monoadduct | 52 |

| Monoadduct, N-allylphthalimide | AIBN, 1,2-dichloroethane | Diiodo compound | 81 |

| Diiodo compound | Bu3SnH, toluene | Hydrodeiodinated compound | 70 |

| Hydrodeiodinated alcohol | PPh3, DIAD, THF, Thioacetic acid | Thioacetate derivative | 75 |

| Protected amino thioacetate | Hydrazine, ethanol | Amino-terminated semifluorinated alkanethiol | 80 |

This table summarizes the yields for a multi-step synthesis of an amino-terminated semifluorinated long-chain alkanethiol starting from this compound as described in the literature. researchgate.net

Formation of Perfluoroalkyl Sulfides and Bis(arylthio)perfluorooctane

Perfluoroalkyl sulfides are a class of compounds with applications in medicinal and materials chemistry. The reaction of perfluoroalkyl iodides with thiols is a common method for their synthesis. This compound, being a diiodide, can react with two equivalents of a thiol to form bis(thio)perfluorooctane derivatives. For example, the reaction with aryl thiols, such as thiophenol, can yield bis(arylthio)perfluorooctane. These reactions can often be initiated by light, which promotes the formation of a perfluoroalkyl radical. rsc.org

The synthesis of S-aryl thioacetates from aryl iodides and potassium thioacetate is a well-established copper-catalyzed reaction. A similar approach can be envisioned for the reaction of this compound with potassium thioacetate to form the corresponding bis(thioacetate), which can then be hydrolyzed to the dithiol.

Mechanistic Studies of Reactions Involving this compound

Radical Chain Processes in Perfluoroalkylation

The reactions of this compound, particularly in the context of C-C and C-S bond formation, often proceed through radical chain mechanisms. libretexts.org These mechanisms are characterized by three main stages: initiation, propagation, and termination.

Initiation: The process typically begins with the homolytic cleavage of the carbon-iodine bond to generate a perfluorooctyl radical. This can be achieved through the input of energy, such as heat or light, or through a single electron transfer (SET) from a suitable donor. nih.govsigmaaldrich.comresearchgate.net In a SET process, an electron is transferred to the this compound molecule, leading to the formation of a radical anion which then fragments to release an iodide ion and a perfluoroalkyl radical. nih.gov

Propagation: Once formed, the perfluoroalkyl radical can participate in a chain reaction. For example, in the addition to an alkene, the radical adds to the double bond to form a new carbon-centered radical. This new radical can then abstract an iodine atom from another molecule of this compound, thereby propagating the chain. In reactions with thiols, a thiyl radical can be formed, which can then participate in the chain reaction. nih.gov

Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two perfluoroalkyl radicals, a perfluoroalkyl radical with a thiyl radical, or other radical species present in the reaction mixture.

Investigation of Iodide Elimination Pathways

The investigation into iodide elimination pathways from this compound is crucial for understanding its reactivity and predicting product formation in various chemical transformations. While direct mechanistic studies focused solely on this specific molecule are not extensively detailed in the reviewed literature, the general principles governing the reactivity of perfluoroalkyl iodides provide a strong basis for elucidating these pathways. The elimination of iodide from this compound can proceed through several mechanisms, primarily dictated by the reaction conditions, such as the presence of initiators (light or chemical), bases, or catalysts.

One of the most prevalent pathways for iodide elimination from perfluoroalkyl iodides, including this compound, is through homolytic cleavage of the carbon-iodine (C-I) bond to generate perfluoroalkyl radicals. The C-I bond in these molecules is relatively weak and susceptible to cleavage upon thermal or photochemical stimulation. This process can be represented as:

I-(CF₂)₈-I → I-(CF₂)₈• + I•

The efficiency of this homolytic cleavage can be significantly enhanced by various initiators. Both UV-light-promoted and organic-dye-catalyzed visible-light-promoted reactions of diiodoperfluoroalkanes have been reported. researchgate.net For example, in reactions with substituted anilines, this compound can react at both ends to form a diamine, showcasing the stepwise elimination of both iodine atoms via radical intermediates. researchgate.net

Another significant pathway for iodide elimination involves base-induced reactions . Simple inorganic bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) can activate perfluoroalkyl iodides. nih.gov Mechanistic studies suggest that a halogen bond interaction between the perfluoroalkyl iodide and the base promotes the homolysis of the C-I bond even under mild conditions. nih.gov This activation leads to the formation of a perfluoroalkyl radical and an iodine radical, which can then participate in a variety of reactions, including C-H amidation and C-H iodination of heteroaryl compounds. nih.gov

The table below summarizes the key factors influencing the iodide elimination pathways from this compound based on the general reactivity of perfluoroalkyl iodides.

| Factor | Effect on Iodide Elimination | Primary Intermediate | Typical Subsequent Reactions |

| Thermal/Photochemical Energy | Promotes homolytic cleavage of the C-I bond. | Perfluoroalkyl radical | Addition to multiple bonds, polymerization, cyclization. |

| Radical Initiators (e.g., AIBN) | Lowers the activation energy for radical formation. | Perfluoroalkyl radical | Controlled polymerization, telomerization. |

| Bases (e.g., tBuONa, KOH) | Activates the C-I bond via halogen bonding, facilitating homolysis. | Perfluoroalkyl radical | C-H functionalization (amidation, iodination). |

| Transition Metals | Can participate in single-electron transfer (SET) processes to generate radicals or undergo oxidative addition. | Perfluoroalkyl radical or organometallic species | Cross-coupling reactions, perfluoroalkylation. |

It is important to note that under certain conditions, especially in the presence of strong nucleophiles, a direct nucleophilic substitution (SN2) pathway might be considered. However, the strong electron-withdrawing nature of the perfluoroalkyl chain generally disfavors the formation of a partial positive charge on the carbon atom, making SN2 reactions less common compared to radical pathways.

Role of this compound in Catalyst-Stabilized Carbocation Mechanisms

The involvement of perfluoroalkyl compounds in carbocationic mechanisms is a more complex and less frequently observed phenomenon compared to their well-established radical chemistry. The high electronegativity of fluorine destabilizes adjacent carbocations, making their formation energetically unfavorable. However, under specific catalytic conditions, particularly with strong Lewis acids, the generation of transient carbocationic species or species with significant carbocationic character from perfluoroalkyl iodides, including this compound, can be envisaged.

Lewis acids can play a crucial role in promoting the formation of carbocationic intermediates from alkyl halides. In the context of this compound, a strong Lewis acid (LA) could interact with the iodine atom, facilitating the heterolytic cleavage of the C-I bond:

I-(CF₂)₈-I + LA ⇌ I-(CF₂)₈⁺---[I-LA]⁻

The resulting perfluoroalkyl carbocation would be highly reactive and require significant stabilization from the counter-ion and the solvent environment. While direct evidence for the formation of a discrete, long-lived perfluoro-1,8-octanediyl dication is scarce, the concept of catalyst-stabilized carbocationic intermediates is plausible in certain transformations.

One area where such mechanisms could be relevant is in cationic polymerization or oligomerization reactions. While radical polymerization is more common for fluorinated alkenes, initiation by a system capable of generating a carbocation from this compound could, in principle, lead to the formation of fluorinated polymers. The catalyst would not only assist in the generation of the initial carbocation but also stabilize the propagating cationic chain end.

The table below outlines the hypothetical role of this compound in catalyst-stabilized carbocation mechanisms and the key requirements for such pathways to be operative.

| Catalyst Type | Proposed Role in Carbocation Formation | Potential Applications | Challenges and Considerations |

| Strong Lewis Acids (e.g., SbF₅, AlCl₃) | Abstraction of iodide to form a perfluoroalkyl cation-Lewis acid complex. | Friedel-Crafts type alkylations of aromatic compounds, initiation of cationic polymerization. | High reactivity and instability of perfluoroalkyl carbocations; potential for rapid rearrangement or elimination. |

| Frustrated Lewis Pairs (FLPs) | Activation of the C-I bond through cooperative action of a Lewis acid and a Lewis base, potentially leading to heterolysis. | Catalytic perfluoroalkylation reactions under mild conditions. | The equilibrium between radical and ionic pathways needs to be carefully controlled. |

| Superacids | Protonation of the iodine atom followed by elimination to generate a carbocation. | Fundamental mechanistic studies of perfluoroalkyl cation reactivity. | Extremely harsh reaction conditions required. |

It is important to emphasize that the generation of carbocations from perfluoroalkyl iodides is not a common pathway and is generally overshadowed by radical processes. However, the exploration of potent catalyst systems, such as strong Lewis acids or frustrated Lewis pairs, opens up the possibility of accessing and harnessing the reactivity of transient, catalyst-stabilized perfluoroalkyl carbocations derived from precursors like this compound for novel synthetic transformations. Further dedicated mechanistic studies are required to fully elucidate the conditions under which these carbocationic pathways can be favored over radical routes.

Supramolecular Chemistry and Halogen Bonding Interactions of 1,8 Diiodoperfluorooctane

Fundamentals of Halogen Bonding with 1,8-Diiodoperfluorooctane as a Donor

The term "halogen bond" (XB) refers to the net attractive interaction between an electrophilic region on a halogen atom in one molecule and a nucleophilic region in another. acs.org In this context, this compound serves as a potent halogen bond donor. The iodine atoms in this molecule, covalently bonded to the perfluorinated carbon chain, possess a region of positive electrostatic potential, enabling them to interact favorably with electron-rich species. acs.orgnih.govacs.org

This compound exhibits strong halogen bonding interactions with various anions, particularly halides such as chloride (Cl⁻). nih.gov As a bidentate XB donor, it can engage with two anion acceptors simultaneously. acs.orgnih.gov This interaction is robust, as demonstrated in studies where diiodoperfluoroalkanes showed significantly stronger retention on strong anion exchange (SAX) sorbents compared to their monoiodo counterparts, a phenomenon attributed to C-I···Cl⁻ halogen bonds. nih.gov

In co-crystallization experiments with halide salts, α,ω-diiodoperfluoroalkanes like this compound act as effective linkers, connecting the halide anions which serve as nodes in the resulting supramolecular structure. acs.orgnih.gov Spectroscopic analyses of similar, shorter-chain diiodoperfluoroalkanes with halide anions have confirmed a 1:1 stoichiometry for these complexes and revealed that the bonding constants are notably large, often greater than those of many previously reported halogen-bonded complexes. rsc.orgresearchgate.net

Summary of Halogen Bonding Interactions with Anions

| Halogen Bond Donor | Anion Acceptor | Key Findings | Reference |

|---|---|---|---|

| This compound | Chloride (Cl⁻) | Forms strong C-I···Cl⁻ interactions; demonstrates high adsorptivity on anion-exchange sorbents. | nih.gov |

| α,ω-Diiodoperfluoroalkanes (incl. This compound) | Halides | Acts as a bidentate donor to connect halide nodes in crystal structures, forming layered assemblies. | acs.orgnih.gov |

| 1,6-Diiodoperfluorohexane (B46685) | Halides | Exhibits strong halogen bonding with a 1:1 stoichiometry and possesses greater bonding constants than shorter-chain analogues. | rsc.org |

Beyond anions, this compound and related α,ω-diiodoperfluoroalkanes form stable halogen-bonded complexes with neutral nucleophiles. A prominent example involves the interaction with nitrogen-centered species like 4,4'-bipyridine. nih.gov In these self-assembled structures, the iodine atom of the perfluoroalkane acts as the electrophilic XB donor, and the nitrogen atom of the pyridine (B92270) ring acts as the nucleophilic XB acceptor.

Theoretical analyses of these systems indicate that the halogen bonds are strong, with binding energies calculated to be around 25 kJ mol⁻¹. nih.gov This bond strength is comparable to that observed with aromatic halogen bond donors. nih.gov The directional nature of the N···I halogen bond is a key factor in dictating the structure of the resulting supramolecular assemblies. researchgate.net

The presence of a perfluorinated alkyl chain is critical to the strong XB donor capacity of this compound. Fluorine is the most electronegative element, and the cumulative electron-withdrawing effect of the sixteen fluorine atoms in the C8F16 backbone significantly depletes electron density from the carbon-iodine bond. researchgate.net This inductive effect enhances the electrophilic character of the iodine atoms. nih.govacs.org

This polarization leads to a more positive electrostatic potential on the iodine atoms, strengthening their interaction with nucleophiles. researchgate.net Studies comparing various halogen bond donors have shown that iodoperfluoroalkanes form stronger halogen bonds and have larger association constants in solution than their iodoperfluoroarene counterparts. york.ac.uk The interaction is highly directional or anisotropic, concentrated in a specific region on the halogen atom's surface. acs.orgnih.gov

The basis for the halogen bond is the anisotropic distribution of electron density on the surface of the halogen atom. acs.orgnih.gov This creates a region of positive electrostatic potential, known as a "σ-hole," located on the outermost portion of the halogen atom, directly opposite the covalent bond (e.g., along the extension of the C-I bond). nih.govacs.org This positive region is surrounded by a belt of negative potential around the "equator" of the halogen atom. researchgate.net

The σ-hole on the iodine atoms of this compound is particularly positive due to the strong electron-withdrawing nature of the perfluorooctyl chain. nih.govacs.org This pronounced positive character makes the iodine atoms potent electrophiles, driving the formation of strong, directional halogen bonds with electron-rich atoms (the nucleophiles). acs.org

Crystal Engineering and Directed Self-Assembly

The well-defined, directional, and robust nature of the halogen bonds formed by this compound makes it an excellent building block for crystal engineering and the rational design of supramolecular architectures. researchgate.netrsc.org As a linear, bidentate XB donor, it can link molecular components into predictable, higher-order structures.

When this compound is co-crystallized with suitable halogen bond acceptors, it readily forms extended, ordered assemblies. In the presence of halide anions, it functions as a linear spacer that connects the anionic nodes. acs.orgnih.gov This specific interaction pattern, where each halide is approached by multiple diiodo molecules, leads to the formation of corrugated, honeycomb-like layers. acs.orgnih.gov Similarly, interactions with bidentate nitrogen-based linkers like pyrazine (B50134) or bipyridine can result in the formation of infinite one-dimensional chains where donor and acceptor molecules alternate. nih.govresearchgate.net

Self-Assembly Structures with this compound

| XB Acceptor | Resulting Supramolecular Structure | Reference |

|---|---|---|

| Halide Anions | Corrugated honeycomb-like layers | acs.orgnih.gov |

| 4,4'-Bipyridine | Bicomponent monolayers; infinite chains in bulk crystals | nih.gov |

Cocrystallization with Various Acceptors

This compound readily forms cocrystals with a diverse range of halogen bond acceptors, demonstrating the versatility of the C-I···Y interaction in directing molecular self-assembly. These acceptors are typically neutral or anionic species possessing a lone pair of electrons or a π-system that can act as a nucleophilic region. nih.gov

Key examples of cocrystallization partners for this compound include:

Halide Anions: In multi-component systems, "naked" halide anions (such as I⁻), made available by sequestration of the counter-cation by a cryptand like crypt-222, can act as potent, tridentate XB acceptors. nih.govrsc.org this compound functions as a linear, bidentate donor that bridges these anionic nodes.

Nitrogen-Containing Heterocycles: The nitrogen atoms in heterocyclic compounds are effective XB acceptors. Research has shown the site-selective assembly of this compound with 4,7,8,11-tetraazahelicene, where the pyridazinic/cinnolinic nitrogen atoms are preferentially involved in halogen bonding over other potential nitrogen sites.

Aromatic Diamines: The self-assembly of this compound with N,N,N',N'-tetramethyl-p-phenylenediamine is a notable example that leads to chiral superstructures, driven by N···I halogen bonds. epa.gov

The table below summarizes various halogen bond acceptors that have been successfully cocrystallized with this compound, highlighting the resulting supramolecular structures.

| Halogen Bond Acceptor | Acceptor Atom/Group | Resulting Supramolecular Architecture |

| Halide Anions (with Crypt-222) | I⁻ | Corrugated honeycomb-like layers, Borromean networks nih.govrsc.org |

| N,N,N',N'-tetramethyl-p-phenylenediamine | Aromatic Amine (N) | Chiral, enantiopure 1D chains epa.gov |

| 4,7,8,11-tetraazahelicene | Heterocyclic (N) | Repeating pentameric units |

Design of Halogen-Bonded Borromean Networks

One of the most sophisticated demonstrations of programmed self-assembly using this compound is the creation of Borromean networks. These are topologically complex structures consisting of three interlocked rings where no two rings are linked, but the removal of any one ring unlinks the other two. The synthesis of such networks has been achieved through the self-assembly of a four-component system:

A cryptand (crypt-222) to encapsulate a cation.

A metal or ammonium (B1175870) halide salt (e.g., potassium iodide) to provide the anionic node.

The α,ω-diiodoperfluoroalkane, such as this compound, acting as the linear linker.

In this system, the iodide anion, freed by the cryptand, acts as a tridentate XB acceptor, while this compound serves as a bidentate XB donor. nih.govrsc.org The precise geometry and, crucially, the length of the diiodoalkane are critical in determining the final topology. rsc.org

Research has shown that among a series of homologous α,ω-diiodoperfluoroalkanes, this compound is particularly well-suited for forming these entangled structures. rsc.org In a study that produced twelve Borromean systems from various components, eight were formed using 1,8-diiodoperfluoroo-ctane, indicating that its length is optimally tailored for the required metric window to achieve Borromean interpenetration. rsc.org The rigidity of the perfluoroalkyl chain is also vital, as it ensures the persistence of the large polymeric mesh required for the entanglement of three honeycomb nets. rsc.org

Impact of Intermolecular Halogen Bonding on Solid-State Organization

The directional and specific nature of halogen bonding exerted by this compound is a primary determinant of the solid-state organization in its cocrystals. The interplay between the linear donor and the geometry of the acceptor dictates the resulting supramolecular architecture, leading to a variety of predictable patterns.

For instance, when cocrystallized with halide anions acting as threefold XB acceptors, the assembly results in corrugated honeycomb-like (6,3) layers. nih.gov The diiodoperfluoroalkanes act as the sides of the hexagonal frames, with the anions occupying the vertices. nih.gov The final topology, however, is highly dependent on the metrics of the components. The self-assembly of this compound with different cations and anions has been shown to produce not only Borromean systems but also non-interpenetrated (6,3) networks, (4,4) networks, and ribbons of squares. rsc.org This highlights that while halogen bonding is the driving force, metric features like the length of the spacer play a more influential role than energetic features in determining the final topology of these multi-component systems. rsc.orgrsc.org

In the cocrystal with N,N,N',N'-tetramethyl-p-phenylenediamine, the N···I halogen bonds guide the components into one-dimensional chains. A key structural feature in this assembly is that the typically linear perfluorooctane (B1214571) chain is forced into an unusual gauche conformation to accommodate the packing, demonstrating that halogen bonding can induce significant conformational changes in the constituent molecules. epa.gov

Chirality and Stereoselective Processes Induced by Halogen Bonding

Halogen bonding can play a critical role in the transfer and amplification of chiral information at the supramolecular level. This can manifest as the spontaneous formation of chiral structures from achiral precursors or in processes designed for chiral recognition and separation.

Spontaneous Resolution in Cocrystallization Systems

Spontaneous resolution is a crystallization process where a racemic or achiral solution yields separate crystals of the two enantiomers of a chiral substance. Remarkably, this phenomenon has been observed in systems where chirality arises only at the supramolecular level.

A definitive example involves the cocrystallization of this compound with N,N,N',N'-tetramethyl-p-phenylenediamine. epa.gov Both of these starting materials are achiral. However, their self-assembly, driven by halogen bonding, induces the formation of a chiral and enantiopure cocrystal. This process represents a clear case of spontaneous resolution, where the crystallization yields a bulk sample that is homochiral. The chirality originates from the specific helical arrangement of the molecules within the crystal lattice. epa.gov

Chiral Supramolecular Organization

The formation of a chiral superstructure from achiral building blocks is a central goal in supramolecular chemistry. The halogen-bonded cocrystal of this compound and N,N,N',N'-tetramethyl-p-phenylenediamine provides a clear illustration of this principle. epa.gov

The key findings from this research are summarized below:

| Precursors | Chirality of Precursors | Driving Interaction | Supramolecular Structure | Key Structural Feature |

| This compound + N,N,N',N'-tetramethyl-p-phenylenediamine | Achiral | Halogen Bonding (N···I) | Chiral and enantiopure 1D chains | Gauche conformation of the fluorinated chain epa.gov |

The organization is directed by N···I halogen bonds which assemble the achiral components into a helical one-dimensional chain. This helical arrangement lacks inversion symmetry, thus rendering the entire supramolecular assembly chiral. The adoption of an energetically less-favored gauche conformation by the perfluorooctane chain is a critical aspect of this packing, indicating the strength of the halogen-bonding interactions in overcoming conformational preferences to produce a unique, chiral solid-state organization. epa.gov

Enantioseparation Mechanisms Driven by Halogen Bonding

While halogen bonding has been explored as a tool in asymmetric catalysis and chiral recognition, the reviewed scientific literature does not provide specific examples of enantioseparation mechanisms where this compound is the key agent. frontiersin.org The principles of chiral recognition via halogen bonding often rely on creating a chiral binding pocket where a halogen bond donor or acceptor can preferentially bind to one enantiomer of a racemic substrate over the other. However, specific studies detailing such a mechanism for this compound were not identified in the search results.

Comparison with Hydrogen Bonding and π–π Interactions in Enantioseparation

In the field of enantioseparation, the ability to differentiate between stereoisomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The stability and selectivity of these complexes are governed by noncovalent interactions. While hydrogen bonding and π–π interactions are traditionally recognized as primary forces in chiral recognition, halogen bonding (XB) has emerged as a significant and highly directional interaction. The terminal iodine atoms of this compound serve as potent halogen bond donors due to the electron-withdrawing nature of the perfluorinated carbon chain, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom.

Hydrogen bonds are formed between an electronegative atom (like O, N, F) and a hydrogen atom covalently bonded to another electronegative atom. They are characterized by their moderate strength and high directionality. π–π interactions occur between aromatic rings and are generally weaker and less directional than hydrogen or halogen bonds.

Halogen bonding, in this context, offers unique advantages. The interaction is highly directional, with the C–I···A angle approaching 180°, where 'A' is a halogen bond acceptor (a Lewis base). This high degree of directionality can enforce a more rigid and specific geometry in the diastereomeric complex, which is crucial for effective enantiomeric discrimination. The strength of the halogen bond is tunable and can be comparable to or even stronger than many hydrogen bonds, particularly when using highly polarized donors like iodo-perfluoroalkanes. odu.edu In contrast to hydrogen bonds that involve acidic protons, halogen bonds are compatible with a wider range of functional groups and solvent conditions.

The table below provides a comparative overview of these three key noncovalent interactions as they pertain to the principles of enantioseparation.

Table 1: Comparison of Noncovalent Interactions in Enantioseparation

| Feature | Halogen Bonding (e.g., with this compound) | Hydrogen Bonding | π–π Interactions |

|---|---|---|---|

| Interaction Nature | Donor-acceptor interaction between a polarized halogen (σ-hole) and a Lewis base. | Electrostatic attraction between a hydrogen atom on a polar bond and an electronegative atom. | Interaction between the π-electron clouds of aromatic systems. |

| Directionality | Highly directional (~180° C-I···Acceptor angle). | Highly directional. | Less directional; allows for various geometries (face-to-face, edge-to-face). |

| Strength | Moderate to strong; tunable by modifying the halogen and the electron-withdrawing groups. | Moderate to strong; depends on the acidity of the donor and basicity of the acceptor. | Weak to moderate; depends on the nature and substituents of the aromatic rings. |

| Key Participants | Halogen bond donor (e.g., C-I of this compound); Halogen bond acceptor (Lewis base, e.g., anions, lone pairs). | Hydrogen bond donor (e.g., O-H, N-H); Hydrogen bond acceptor (e.g., O, N). | Aromatic or heteroaromatic rings. |

Applications in Solid Phase Extraction (SPE)

The unique properties of halogen bonding involving this compound have been harnessed for applications in solid phase extraction (SPE), a technique used for sample preparation and purification. This approach allows for the highly selective isolation of specific compounds from complex mixtures.

Halogen bonding has been successfully utilized as a novel retention mechanism for the selective solid phase extraction of perfluorinated iodoalkanes (PFIs). nih.gov In this method, a sorbent functionalized with halogen bond acceptors is used to capture PFIs from a solution. The strength of this interaction is significantly greater for diiodinated perfluoroalkanes compared to their monoiodinated counterparts.

Research has demonstrated that when a sample containing a mixture of PFIs in n-hexane is passed through a strong anion exchange (SAX) sorbent, diiodo-PFIs like this compound are retained with high efficiency. nih.gov This selectivity is attributed to the powerful halogen bonding between the terminal iodine atoms of the PFI and the functional groups on the SPE sorbent. The effectiveness of this method is highlighted by the high recovery rates achieved for diiodo-PFIs from spiked samples, even at low concentrations. For instance, recoveries for this compound have been reported to be over 80%. nih.gov This halogen bond-based SPE method has proven effective for the selective extraction of diiodo-PFIs from environmental samples like soil. nih.gov

Table 2: Recovery of Diiodoperfluoroalkanes from Spiked Soil Samples using Halogen Bond-Based SPE

| Compound | Spike Level (ng/g) | Average Recovery (%) |

|---|---|---|

| 1,2-Diiodoperfluoroethane | 100 | 26.8 |

| 1,4-Diiodoperfluorobutane | 100 | 73.2 |

| 1,6-Diiodoperfluorohexane | 100 | 93.8 |

| This compound | 100 | >80* |

*Recovery reported from spiked n-hexane solution, demonstrating high adsorptivity on the SAX sorbent. nih.gov

The mechanism behind the selective extraction of PFIs relies on the use of strong anion-exchange (SAX) sorbents as potent halogen bond acceptors. nih.gov SAX sorbents are typically composed of a solid support (e.g., silica) functionalized with quaternary ammonium groups, which have a permanent positive charge and are paired with a counter-ion, commonly chloride (Cl⁻).

In this SPE application, the chloride anion acts as the Lewis base, or halogen bond acceptor. The terminal iodine atoms of this compound, acting as halogen bond donors, form a strong and specific C-I···Cl⁻ interaction with the SAX sorbent. nih.gov This interaction is the primary force responsible for the retention of the PFI on the sorbent material. The high affinity is demonstrated by the fact that compounds unable to form strong halogen bonds, such as hexafluorobenzene, show no adsorption on the SAX sorbent under the same conditions. nih.gov This confirms that the retention mechanism is indeed based on halogen bonding rather than other, less specific interactions. The strength of this interaction allows for efficient separation and enrichment of PFIs from complex matrices. researchgate.net

Table 3: Interaction Mechanism in SAX-based SPE of this compound

| Component | Role in Halogen Bonding | Description |

|---|---|---|

| This compound | Halogen Bond Donor | The terminal iodine atoms possess a positive σ-hole due to the electron-withdrawing perfluorooctane backbone. |

| SAX Sorbent (Chloride form) | Halogen Bond Acceptor | The silica (B1680970) is functionalized with quaternary ammonium groups (-N(CH₃)₃⁺), and the associated chloride anion (Cl⁻) acts as the Lewis base. |

| Resulting Interaction | C-I···Cl⁻ Halogen Bond | A strong, directional noncovalent bond forms between the iodine of the PFI and the chloride on the sorbent, leading to analyte retention. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Diiodoperfluoroethane |

| 1,4-Diiodoperfluorobutane |

| 1,6-Diiodoperfluorohexane |

| Hexafluorobenzene |

Materials Science Applications of 1,8 Diiodoperfluorooctane and Its Derivatives

Polymer Synthesis and Fluoropolymer Development

The primary application of 1,8-diiodoperfluorooctane in materials science lies in its role as a monomer and intermediate for the synthesis of novel fluoropolymers. Its bifunctional nature enables its participation in various polymerization reactions, leading to the development of polymers with tailored structures and functionalities.

Intermediate in Semifluorinated Polymer Synthesis

Semifluorinated polymers, which contain both fluorinated and non-fluorinated segments, are a significant class of materials that bridge the properties of hydrocarbons and fluorocarbons. This compound is an essential intermediate in the creation of these materials. The introduction of its perfluorooctyl segment into a polymer backbone or as a side chain can significantly modify the material's properties, offering benefits such as reduced surface energy, enhanced thermal stability, and the ability to self-assemble into organized nanostructures. acs.orgacs.org The synthesis of these polymers can be challenging due to the unique reactivity of fluorous monomers, making the development of reliable synthetic routes using intermediates like this compound crucial for advancing the field. acs.org

Iodo–Ene Polymerization for High-Molecular-Weight Fluoropolymers

A significant advancement in fluoropolymer synthesis is the use of iodo-ene polymerization, a step-growth mechanism that reacts diiodoperfluoroalkanes, such as this compound, with dienes. acs.org This method has proven effective for creating high-molecular-weight semifluorinated polymers, reaching over 100 kDa. acs.orgnih.gov One notable advantage of this technique is its mild reaction conditions. For instance, a sodium dithionate-initiated polymerization can proceed in the presence of oxygen and water, avoiding the need for harsh conditions or specialized surfactants. acs.orgadtech.co.uk

The resulting polymers have iodine atoms integrated into their backbone. These large, polarizable atoms enhance the processability of the otherwise rigid fluoropolymers. acs.org Furthermore, the carbon-iodine (C-I) bonds provide a reactive handle for post-polymerization modification, allowing for further functionalization or cross-linking. acs.orgnih.gov

| Diene Monomer | Perfluoroalkyl Diiodide | Resulting Polymer | Molecular Weight (Mn, kDa) | Fluorine Content (wt %) |

| 1,9-Decadiene | 1,6-Diiodoperfluorohexane (B46685) | Polymer A | 128 | 48 |

| Fluorinated Diene | This compound | Polymer B | 23 | 59 |

| Ester-containing Diene | 1,6-Diiodoperfluorohexane | Polymer C | 38 | 39 |

This table presents data on semifluorinated polymers synthesized via sodium dithionate-initiated iodo-ene polymerization, showcasing the versatility of using different dienes and perfluoroalkyl diiodides to achieve varying molecular weights and fluorine contents. acs.orgscribd.com

Production of Perfluorinated Species for Specialized Materials

Beyond polymerization, this compound serves as a precursor for producing smaller perfluorinated molecules that are then used to build specialized materials. The perfluoroalkyl chain is known for its unique properties, including high thermal and chemical stability, which are imparted to the final materials. rsc.org Fluorinated compounds are valued for creating surfaces with extremely low interfacial energies, leading to properties like hydrophobicity, oleophobicity, anti-adhesion, and low coefficients of friction. These characteristics are critical in a wide range of industrial applications, from non-stick coatings to advanced lubricants.

Biodegradable Fluoropolymers

A notable innovation enabled by the mild conditions of iodo-ene polymerization is the synthesis of biodegradable fluoropolymers. acs.orgadtech.co.uk By incorporating functional dienes that contain hydrolyzable linkages, such as esters, into the polymerization with this compound, it is possible to create fluoropolymers with built-in degradation pathways. acs.orgscribd.com For example, a polymer containing ester groups within its backbone can be hydrolyzed with sodium hydroxide (B78521). scribd.com This approach allows for the development of fluorinated materials that retain their desirable performance characteristics during their service life but can be broken down under specific conditions, addressing environmental concerns associated with the persistence of conventional fluoropolymers. acs.org

Crosslinking in Organic Light-Emitting Diodes (OLEDs) and Polymer Solar Cells (PSCs)

The carbon-iodine bonds present in polymers synthesized from this compound offer a valuable tool for enhancing the performance and stability of organic electronic devices. The relatively low bond dissociation energy of the C-I bond allows for it to be cleaved, which can initiate cross-linking reactions. acs.orgnih.gov This cross-linking can render a polymer layer insoluble, which is a critical feature in the fabrication of multilayer devices like OLEDs and PSCs, as it prevents the dissolution of underlying layers during the solution-based processing of subsequent layers. rsc.org

While direct research on this compound for this specific application is emerging, the principle has been demonstrated with its non-fluorinated analog, 1,8-diiodooctane. This compound has been used as a processing additive to control the morphology of the active layer in polymer solar cells, leading to improved power conversion efficiency. researchgate.net The ability to form cross-linked networks can improve the thermal and morphological stability of the active layer in PSCs, which is crucial for long-term device performance. rsc.org The functional handles provided by the iodine atoms in fluoropolymers derived from this compound thus present a promising strategy for advancing the development of robust and efficient organic electronic devices. acs.org

Advanced Materials with Tailored Properties

The use of this compound and its derivatives in polymer synthesis allows for the creation of advanced materials with precisely tailored properties to meet the demands of specific applications. The versatility of the iodo-ene polymerization and other synthetic methods enables fine control over the chemical composition and architecture of the resulting fluoropolymers.

One of the key advantages is the ability to tune the fluorine content by selecting different diene co-monomers, which in turn influences properties like surface energy and chemical resistance. acs.org Moreover, the iodine atoms incorporated into the polymer backbone act as a temporary processing aid, enhancing solubility and allowing for techniques like solution casting. acs.orgadtech.co.uk These iodine atoms can later be removed through chemical reactions, such as elimination or reduction, to yield a final material with significantly increased thermal and chemical stability. acs.orgadtech.co.uk For instance, after the removal of iodine, the degradation temperature of some semifluorinated polymers can approach 430 °C, rivaling that of polytetrafluoroethylene (PTFE). researchgate.net This process is highlighted in the table below, which shows the change in thermal properties after post-polymerization modification.

| Polymer | Modification | Degradation Temp (TGA, °C) |

| Iodo-Ene Polymer | As synthesized | ~300 |

| Iodo-Ene Polymer | After Iodine Elimination | ~430 |

| Iodo-Ene Polymer | After Iodine Reduction | ~430 |

This table illustrates the significant improvement in thermal stability of a semifluorinated polymer after the removal of iodine atoms from the polymer backbone. adtech.co.ukresearchgate.net

This combination of processability, tunability, and the option for post-synthesis modification makes this compound a valuable component in the toolbox of materials scientists for developing the next generation of high-performance fluorinated materials.

Development of Materials with Specific Chemical Resistance

The chemical resistance of materials derived from this compound is a direct result of its molecular structure. The backbone of the molecule consists of a carbon chain saturated with fluorine atoms. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to the perfluoroalkane chain. nih.govresearchgate.net This inherent inertness makes the perfluorinated segment highly resistant to attack by a wide range of chemicals, including strong acids, bases, and oxidizing agents. dakenchem.com

However, the utility of this compound in creating functional materials lies in the reactivity of the terminal carbon-iodine (C-I) bonds. The C-I bond is significantly weaker than the C-F bond, making it a site for chemical reactions. youtube.com This duality is crucial: the stable perfluorinated backbone provides the core chemical resistance, while the reactive iodide ends allow the molecule to be incorporated into larger polymer structures or grafted onto surfaces. Through reactions at the C-I bond, such as perfluoroalkylation or amidation, materials can be designed that combine the superior chemical resistance of a fluoropolymer with other desired properties from a secondary material. nih.gov

| Bond | Bond Strength (kJ/mol) | Reactivity Implication |

|---|---|---|

| C-F | ~485 | Very low reactivity, high stability youtube.com |

| C-I | ~240 | Reactive site for chemical modification youtube.com |

Enhancement of Surface Properties

The integration of this compound or its derivatives into materials is a highly effective strategy for modifying surface properties, particularly for creating low-energy surfaces. Perfluorinated alkyl chains are known for their extremely low surface free energy, which results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). nih.gov When these molecules are present at a material's surface, the perfluoroalkyl chains orient themselves outwards, creating a surface dominated by low-energy CF2 and CF3 groups. lehigh.edu

This modification can drastically reduce the surface energy of a material. For instance, modifying a poly(dimethylsiloxane) elastomer with a perfluorinated ether has been shown to reduce its surface energy from approximately 22 mJ/m² to as low as 8 mJ/m². lehigh.edu The terminal iodine atoms on this compound provide the chemical handles needed to anchor these perfluoroalkyl chains to a substrate or polymer matrix, ensuring the permanence of the low-energy surface. This makes it a valuable component for developing non-stick coatings, anti-fouling paints, and stain-resistant textiles.

Influence on Active Layer Morphology in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), precise control over the nanoscale morphology of the active layer is critical for achieving high power conversion efficiencies. While this compound is not widely documented for this purpose, its non-fluorinated analogue, 1,8-diiodooctane (DIO) , is extensively used as a high-boiling-point solvent additive. stfc.ac.uk DIO helps to optimize the bulk-heterojunction (BHJ) morphology, which consists of an intermixed blend of donor and acceptor materials. stfc.ac.uk

The role of DIO is to influence the drying kinetics of the film during the spin-coating process, which in turn affects the phase separation and domain size of the donor and acceptor materials. stfc.ac.uk The specific effect of DIO can vary depending on the polymer system. In some systems, it promotes a slight coarsening of phase domains, while in others, it decreases the domain size to prevent oversized phase separation. stfc.ac.uk However, a significant challenge with DIO is that residual amounts trapped in the active layer can be detrimental to the device's long-term stability. Under illumination, DIO can act as a photo-acid, generating radicals that lead to the degradation of the OPV materials. rsc.orgpsu.edu

| OPV System (Donor:Acceptor) | Effect of DIO on Morphology | Reference |

|---|---|---|

| P3HT:PC71BM | Promotes slight coarsening of phase domains (Type I Additive) | stfc.ac.uk |

| PTB7:PC71BM | Promotes a large decrease in the size of phase domains (Type II Additive) | stfc.ac.uk |

| PTB7-Th:PC71BM | Promotes a large decrease in the size of phase domains (Type II Additive) | stfc.ac.uk |

Application in Biosensor Development through Self-Assembled Monolayers (SAMs)

The development of highly sensitive and specific biosensors often relies on the functionalization of a transducer surface to control interactions at the molecular level. Self-assembled monolayers (SAMs) provide a powerful method for creating well-ordered organic surfaces for this purpose. nih.gov this compound is a promising candidate for forming SAMs for biosensor applications.

A key challenge in biosensing is to prevent the non-specific adsorption of proteins and other biomolecules from a sample, which can create false signals. mdpi.com The perfluorinated chain of this compound can form a chemically inert and low-energy surface that resists such non-specific binding. nih.gov The terminal iodine atoms can serve as anchoring points to a substrate, either directly or after chemical conversion to a more common anchor group like a thiol. By forming a dense, ordered monolayer, this compound can create a robust and ultra-clean surface onto which specific biorecognition elements (e.g., antibodies or DNA) can be immobilized for the selective detection of target analytes. mdpi.comnih.gov

Supramolecular Materials Design

Supramolecular chemistry involves the design of complex chemical systems through non-covalent interactions. This compound is an excellent building block in this field due to its ability to act as a ditopic halogen bond donor.

Hybrid Materials with Long-Chain Perfluorocarbons

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govrsc.org The electron-withdrawing nature of the perfluorinated backbone in this compound makes its terminal iodine atoms potent halogen bond donors. nih.gov

This property allows it to self-assemble with various halogen bond acceptors to form highly ordered hybrid supramolecular materials. olemiss.edu As a linear, ditopic (two-ended) donor, this compound can link acceptor molecules to create one-dimensional chains or more complex networks. This strategy has been employed to construct novel functional materials, including liquid crystals, where the halogen bonds provide the necessary directional interactions to induce mesophase formation.

Crystal Surface Studies of Halogen-Bonded Hybrid Materials

Understanding the surface of a material is critical as it governs interactions with the external environment. Scanning force microscopy (SFM) has been used to investigate the crystal surfaces of halogen-bonded hybrid materials formed from long-chain perfluorocarbons. These studies reveal that the surfaces of these co-crystals are highly structured, often showing well-defined ledges where different crystal planes intersect. A key finding is that the perfluorocarbon components tend to cover the largest area of the crystal surface, a manifestation of the strong segregation that also occurs within the bulk crystal structure. This surface segregation of the fluorinated component is responsible for the material's low surface energy.

Spectroscopic and Computational Characterization of 1,8 Diiodoperfluorooctane Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure and bonding within 1,8-diiodoperfluorooctane systems. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) offer complementary information to build a comprehensive understanding of these molecules.

Infrared (IR) Spectroscopy in Halogen Bond Analysis

Infrared (IR) spectroscopy is a powerful method for detecting the formation of halogen bonds in systems containing this compound. The interaction between the iodine atoms of this compound, acting as halogen bond donors, and a halogen bond acceptor (e.g., a Lewis base) leads to predictable shifts in the vibrational frequencies of the involved functional groups.

A key indicator of halogen bond formation is the redshift (a shift to lower wavenumbers) of the C-I stretching vibration. researchgate.net This shift signifies a weakening and lengthening of the covalent C-I bond as electron density is donated from the halogen bond acceptor to the antibonding σ* orbital of the C-I bond. researchgate.net Conversely, the vibrational modes of the halogen bond acceptor can also be affected. For instance, in complexes with pyridine-containing molecules, a blueshift (a shift to higher wavenumbers) and a decrease in the intensity of the C-H stretching modes of the pyridine (B92270) ring are often observed. researchgate.net This is attributed to the increased acidic character of the hydrogen atoms adjacent to the nitrogen atom involved in the halogen bond. researchgate.net

The magnitude of these spectral shifts can provide a qualitative measure of the strength of the halogen bond. Stronger halogen bonds generally result in more significant changes in the vibrational frequencies.

Table 1: Typical IR Spectral Shifts Upon Halogen Bond Formation

| Vibrational Mode | Direction of Shift | Rationale |

| C-I Stretch (in this compound) | Redshift | Weakening of the C-I bond due to electron donation into the σ* orbital. researchgate.net |

| C-H Stretch (in acceptor molecule) | Blueshift | Increased acidity of hydrogen atoms adjacent to the halogen bond accepting atom. researchgate.net |

Mass Spectrometry (e.g., APCI-MS) for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its complexes. Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique particularly well-suited for the analysis of moderately polar and thermally stable compounds with molecular weights typically under 1500 Da. labx.comwikipedia.org

In APCI-MS, the sample is introduced as a spray and vaporized at high temperatures. wikipedia.org A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions. wikipedia.org This process generally results in minimal fragmentation, producing a prominent molecular ion peak (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which allows for the straightforward determination of the molecular weight. labx.comupce.cz

APCI-MS can be used to:

Confirm the identity and purity of synthesized this compound.

Characterize the products of reactions involving this compound.

Identify and confirm the stoichiometry of cocrystals and complexes by observing the molecular ions of the supramolecular assembly.

The technique is highly sensitive and can be coupled with liquid chromatography (LC-APCI-MS) for the separation and analysis of complex mixtures. creative-proteomics.com

Crystallographic Analysis

Crystallographic analysis, particularly X-ray diffraction, provides the most definitive structural information for solid-state materials, including cocrystals of this compound.

X-ray Diffraction (XRD) for Structural Characterization of Cocrystals

X-ray diffraction (XRD) on single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For systems involving this compound, single-crystal XRD can reveal:

The exact molecular geometry of this compound in the solid state.

The nature of the packing of molecules in the crystal lattice.

The precise distances and angles of intermolecular interactions, such as halogen bonds.

The stoichiometry of cocrystals formed between this compound and a coformer.

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the analysis of polycrystalline materials. researchgate.net PXRD can be used to:

Identify the crystalline phases present in a sample.

Assess the purity of a cocrystal. researchgate.net

Monitor the formation of cocrystals during synthesis. researchgate.net

Characterize materials for which suitable single crystals cannot be obtained.

Examination of Halide Unit Arrangement and Hydrogen/Halogen Bond Patterns

In the cocrystals of α,ω-diiodoperfluoroalkanes like this compound with halide anions, the diiodoperfluoroalkane acts as a bidentate halogen bond donor. nih.gov The iodine atoms form halogen bonds with the halide anions, which act as halogen bond acceptors. nih.gov

X-ray diffraction studies have shown that in these structures, the halide units can occupy the nodes of a (6,3) arrangement, with the diiodoperfluoroalkane molecules connecting these nodes. nih.gov The halogen bond pattern around the halide anions often adopts a pyramidal arrangement, leading to the formation of corrugated honeycomb-like layers. nih.gov

Computational Chemistry and Modeling

Computational methods are essential tools for understanding the electronic structure and interaction capabilities of this compound at a molecular level.

Molecular Electrostatic Potential (MEP) surface calculations are used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.deyoutube.com The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color-coded scheme where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-deficient). researchgate.net

For this compound, MEP calculations are crucial for identifying the electrophilic and nucleophilic sites. The calculations reveal a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atoms along the axis of the C-I covalent bond. acs.orgprinceton.edu This positive region arises because the electron density is drawn away from the iodine atom by the more electronegative perfluorocarbon chain, leaving an electron-deficient area. princeton.edu The presence of this prominent σ-hole makes the iodine atoms in this compound potent electrophiles, enabling them to act as strong halogen bond donors.

| MEP Surface Feature | Location on this compound | Implication for Reactivity |

| Positive Potential (Blue) | Outer region of Iodine atoms (σ-hole) | Site for nucleophilic attack; acts as a halogen bond donor. |

| Negative Potential (Red/Yellow) | Laterally around the Iodine and Fluorine atoms | Regions of high electron density. |

| Zero Potential (Green) | Perfluorocarbon backbone | Generally neutral and unreactive. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iaea.orgcmu.edu It is a foundational tool for calculating a wide range of molecular properties, including optimized geometries, total energies, electron density distributions, and MEP surfaces. cmu.edu DFT calculations replace the complex many-electron problem with an equivalent, simpler problem involving a single electron moving in an effective potential. iaea.org

In the study of this compound, DFT calculations are employed to:

Determine the molecule's three-dimensional structure and conformational preferences.

Calculate the electron density to understand bonding and charge distribution. researchgate.net

Compute the MEP surface to identify σ-holes and predict sites for intermolecular interactions. researchgate.net

Evaluate the energies of halogen-bonded complexes involving this compound, thereby quantifying the strength of these interactions.